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Compound of Interest

Compound Name: 4-Boc-2-Oxopiperazine

Cat. No.: B043011 Get Quote

Introduction: This technical guide provides a comprehensive overview of the spectroscopic data

for 4-Boc-2-oxopiperazine (tert-butyl 2-oxo-4-piperazinecarboxylate). The information is

tailored for researchers, scientists, and professionals in drug development, offering a detailed

look at its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data. While a complete, publicly available dataset for this specific molecule is not available, this

guide presents expected values based on the analysis of closely related structures and general

spectroscopic principles.

Data Presentation
The following tables summarize the expected quantitative spectroscopic data for 4-Boc-2-
oxopiperazine. These values are estimations derived from spectroscopic data of similar Boc-

protected piperazine and piperidine derivatives.

Table 1: Expected ¹H NMR Data for 4-Boc-2-oxopiperazine

Chemical Shift (δ
ppm)

Multiplicity Integration Assignment

~3.8 - 4.0 m 2H -CH₂-N(Boc)-

~3.4 - 3.6 m 2H -N(H)-CH₂-

~3.2 - 3.4 s (broad) 2H -CO-CH₂-N(Boc)-

~1.45 s 9H -C(CH₃)₃
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Solvent: CDCl₃ Reference: Tetramethylsilane (TMS) at 0.00 ppm

Table 2: Expected ¹³C NMR Data for 4-Boc-2-oxopiperazine

Chemical Shift (δ ppm) Assignment

~168 C=O (amide)

~154 C=O (Boc)

~80 -C(CH₃)₃

~50-55 -CH₂-N(Boc)-

~45-50 -N(H)-CH₂-

~40-45 -CO-CH₂-N(Boc)-

~28 -C(CH₃)₃

Solvent: CDCl₃

Table 3: Expected IR Absorption Data for 4-Boc-2-oxopiperazine

Wavenumber (cm⁻¹) Intensity Assignment

~3300 Medium, Broad N-H Stretch

~2975, 2930 Strong C-H Stretch (alkyl)

~1690 Strong C=O Stretch (Boc carbonyl)

~1670 Strong C=O Stretch (amide carbonyl)

~1480, 1450 Medium C-H Bend (alkyl)

~1365 Medium C-H Bend (tert-butyl)

~1250, 1170 Strong C-O Stretch (ester)

Table 4: Expected Mass Spectrometry Data for 4-Boc-2-oxopiperazine
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m/z Ion

201.1239 [M+H]⁺

223.1058 [M+Na]⁺

145.0820 [M-C₄H₈+H]⁺ (loss of isobutylene)

101.0715 [M-Boc+H]⁺

Molecular Formula: C₉H₁₆N₂O₃[1] Molecular Weight: 200.23 g/mol [1]

Experimental Protocols
Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-25 mg of 4-Boc-2-oxopiperazine is accurately

weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean

vial.[2][3][4] The solution is then filtered through a small plug of glass wool in a Pasteur

pipette directly into a 5 mm NMR tube to remove any particulate matter.[2] The final sample

height in the tube should be between 4.0 and 5.0 cm.[3] A small amount of tetramethylsilane

(TMS) can be added as an internal standard for chemical shift referencing.[5]

Data Acquisition: The NMR tube is placed in the spectrometer. The magnetic field is locked

onto the deuterium signal of the solvent.[3] Shimming is performed to optimize the

homogeneity of the magnetic field, which maximizes resolution and minimizes peak

broadening.[3] The probe is tuned to the appropriate frequency for the nucleus being

observed (¹H or ¹³C).[3] A series of radiofrequency pulses are applied, and the resulting free

induction decay (FID) is recorded. The number of scans is adjusted to achieve an adequate

signal-to-noise ratio.

Data Processing: The acquired FID is subjected to a Fourier transform to convert the time-

domain signal into a frequency-domain spectrum. The spectrum is then phased, baseline

corrected, and referenced to the internal standard.

Infrared (IR) Spectroscopy
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Sample Preparation (Thin Film Method): A small amount of solid 4-Boc-2-oxopiperazine is

dissolved in a volatile solvent like methylene chloride or acetone.[6] A drop of this solution is

placed onto a salt plate (e.g., NaCl or KBr).[6] The solvent is allowed to evaporate, leaving a

thin film of the compound on the plate.[6]

Data Acquisition: The salt plate is mounted in the sample holder of the FT-IR spectrometer.

[6] A background spectrum of the clean, empty salt plate is first recorded. The sample

spectrum is then acquired. The instrument passes a beam of infrared radiation through the

sample, and the detector measures the amount of light absorbed at each frequency.

Data Processing: The instrument's software automatically subtracts the background

spectrum from the sample spectrum to produce the final IR spectrum, which is a plot of

transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer,

typically after being separated by a chromatographic method like gas chromatography (GC)

or liquid chromatography (LC). For a non-volatile compound like 4-Boc-2-oxopiperazine,

electrospray ionization (ESI) is a suitable method. The sample, dissolved in an appropriate

solvent, is sprayed through a high-voltage needle, creating charged droplets. As the solvent

evaporates, charged molecular ions (e.g., [M+H]⁺ or [M+Na]⁺) are released into the gas

phase.

Mass Analysis: The generated ions are accelerated by an electric field and guided into a

mass analyzer. The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

[7]

Detection: A detector at the end of the mass analyzer records the abundance of ions at each

m/z value.[7] The resulting data is plotted as a mass spectrum, showing relative intensity

versus m/z. High-resolution mass spectrometry (HRMS) can be used to determine the exact

mass of the ions, which allows for the calculation of the elemental composition.

Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound.
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Sample Preparation Spectroscopic Analysis Data Output & Interpretation

4-Boc-2-oxopiperazine

Dissolve in CDCl3
Filter into NMR tube

Dissolve in CH2Cl2
Cast thin film on salt plate

Dissolve in suitable
solvent (e.g., MeCN/H2O)

NMR Spectrometer

FT-IR Spectrometer

Mass Spectrometer

1H & 13C Spectra
(Chemical Shifts, Coupling)

IR Spectrum
(Functional Groups)

Mass Spectrum
(Molecular Weight, Formula)

Structure Elucidation

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 4-Boc-2-oxopiperazine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b043011#spectroscopic-data-for-4-boc-2-
oxopiperazine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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